molecular formula C22H23N3O4S B2654361 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 899945-41-6

2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2654361
CAS No.: 899945-41-6
M. Wt: 425.5
InChI Key: KFWSTZZKUZWMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydropyrazin-2(1H)-one core substituted with a 4-ethoxyphenyl group at position 4 and a thioacetamide side chain linked to a 4-methoxybenzyl moiety.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-19-10-6-17(7-11-19)25-13-12-23-21(22(25)27)30-15-20(26)24-14-16-4-8-18(28-2)9-5-16/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWSTZZKUZWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a novel organic molecule that has garnered attention for its promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, which indicates a complex structure featuring:

  • Dihydropyrazine moiety : Implicating potential interactions with various biological targets.
  • Thioether functionality : Enhances its reactivity and biological activity.
  • Ethoxy and methoxy groups : These substitutions may influence pharmacokinetics and receptor interactions.

Synthesis

The synthesis of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

  • Formation of the Dihydropyrazine Ring : This can be achieved through the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives.
  • Introduction of the Thioether Group : A nucleophilic substitution reaction is used to introduce the thioether functionality.
  • Acetamide Formation : The final acetamide group is added through acylation reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant growth inhibition in various cancer cell lines while sparing normal cells .
  • Antimicrobial Activity : The thioether group may enhance the compound's ability to interact with microbial targets, leading to potential antimicrobial effects. Related compounds have shown efficacy against various bacterial strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of activated factor X (FXa), disrupting the coagulation cascade, which could lead to antithrombotic effects .
  • Cellular Signaling Modulation : It has been observed that this compound can alter the localization and levels of key signaling proteins involved in cell growth and motility .

Data Summary

The following table summarizes key findings related to the biological activity of 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide:

Biological Activity Mechanism References
AnticancerInhibition of cell proliferation
AntimicrobialInteraction with microbial enzymes
AntithromboticInhibition of FXa activity

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A recent study demonstrated that a related thioether compound exhibited selective toxicity towards cancer cells while maintaining low toxicity toward normal cells at concentrations below 10 µM .
  • Antimicrobial Efficacy : In vitro tests showed that compounds structurally similar to 2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide have significant antimicrobial properties against Gram-positive bacteria.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can significantly reduce inflammatory cytokines in animal models, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thioether group may facilitate interactions with thiol-containing proteins, influencing enzyme activity.
  • Nucleic Acid Interaction : The dihydropyrazinyl moiety could interact with nucleic acids, potentially affecting cellular functions.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Case Studies and Research Findings

Study FocusFindings
Anticancer PotentialRelated compounds have demonstrated the ability to induce apoptosis in cancer cells through modulation of signaling pathways. Studies indicated significant inhibition of tumor growth in xenograft models using derivatives of this compound.
Anti-inflammatory ActivityIn rodent models of arthritis, compounds structurally similar to this one inhibited the production of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for reducing inflammation.
Enzyme Interaction StudiesInvestigations into enzyme interactions revealed that the compound could act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyridazinone Derivatives

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Core: Pyridazin-3(2H)-one (fully unsaturated six-membered ring with two nitrogen atoms). Key Substituents: Bromophenyl and 4-methoxybenzyl groups. Activity: Potent FPR2 agonist, activating calcium mobilization and neutrophil chemotaxis .

Quinazolinone Derivatives

  • N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Core: Quinazolin-4(3H)-one (fused bicyclic system with two nitrogen atoms). Key Substituents: Sulfamoylphenyl and 4-methoxyphenyl groups. Activity: Antimicrobial agent with demonstrated efficacy against bacterial strains . Comparison: The dihydropyrazine core lacks the fused aromatic system of quinazolinone, which may reduce π-stacking interactions but improve solubility.

Thiazolotriazole Derivatives

  • 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (): Core: Thiazolo[2,3-c][1,2,4]triazole (tricyclic system with sulfur and multiple nitrogen atoms). Key Substituents: 4-Methoxyphenyl and morpholinophenyl groups. Activity: Anti-infective properties, with high yield (78%) and purity . Comparison: The target compound’s simpler dihydropyrazine core may offer easier synthetic accessibility compared to tricyclic thiazolotriazole systems.
Substituent-Driven Comparisons

Ethoxyphenyl vs. Fluorophenyl Groups

  • 2-((4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide ():
    • Substituent : 3,4-Difluorophenyl at position 4.
    • Impact : Fluorine atoms increase electronegativity and metabolic stability but reduce lipophilicity compared to ethoxy groups .

Methoxybenzyl vs. Bromophenyl Groups

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (): Substituent: Bromophenyl group. Impact: Bromine enhances halogen bonding but may increase molecular weight and toxicity risks compared to methoxybenzyl .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A general approach involves coupling a pyrazinone precursor with a thioacetamide derivative. For example:

React 4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol with 2-chloro-N-(4-methoxybenzyl)acetamide in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Stir at room temperature for 12–24 hours .

Purify via recrystallization (ethanol or acetonitrile) or column chromatography.

  • Optimization Tips :
  • Increase yield by controlling stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide).
  • Use dry solvents to avoid hydrolysis side reactions.
  • Example Data (Analogous Compounds) :
Compound ClassYield RangeKey Reagents/ConditionsReference
Thioacetamide-quinazolinones68–91%K₂CO₃, dry acetone, RT, 12 hrs

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR :
  • Pyrazinone ring : Look for downfield protons at δ 8.2–8.5 ppm (C=O proximity) and carbonyl carbons at δ 165–170 ppm.
  • Thioether linkage : S-CH₂ protons appear as a singlet near δ 4.0–4.5 ppm.
  • Acetamide group : N-CH₂ protons (δ 3.5–4.0 ppm) and carbonyl carbon at δ 170–175 ppm.
  • IR Spectroscopy :
  • Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹).
  • Mass Spectrometry :
  • Confirm molecular ion peak (e.g., [M+H]+) and fragmentation patterns (e.g., loss of ethoxy/methoxy groups).
  • X-ray Crystallography (if crystals obtained): Resolve bond lengths/angles (e.g., C-S bond ~1.8 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of ethoxyphenyl and methoxybenzyl groups in biological activity?

  • Methodological Answer :
  • Systematic Substituent Variation :

Syntize analogs with:

  • Halogenated (Cl, F) or alkyl (methyl, ethyl) groups replacing ethoxy/methoxy.
  • Varying positions of substituents on the phenyl rings.

Test in bioassays (e.g., enzyme inhibition, cytotoxicity).

  • Key Parameters :
  • LogP (lipophilicity) via HPLC.
  • Hydrogen-bonding capacity (computational DFT analysis).
  • Case Study : Trifluoromethyl analogs show enhanced metabolic stability due to increased lipophilicity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Orthogonal Assays :

Validate in vitro targets (e.g., kinase inhibition) using SPR (surface plasmon resonance) or ITC (isothermal calorimetry).

Compare pharmacokinetics (PK) in animal models (e.g., plasma half-life, bioavailability).

  • Address Off-Target Effects :
  • Use CRISPR/Cas9 knockouts to confirm target specificity.
  • Example : Discrepancies in cytotoxicity may arise from metabolic activation; test with liver microsomes .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :
  • Environmental Fate Studies :

Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.

Photolysis : Expose to UV light (λ = 254 nm) and identify breakdown products.

  • Ecotoxicology :
  • Daphnia magna acute toxicity (EC₅₀).
  • Algal growth inhibition tests (OECD 201).
  • Data from Analogous Compounds :
Test OrganismEC₅₀ (mg/L)Key MetabolitesReference
Daphnia magna0.5–2.0Sulfoxide derivatives

Q. How can computational models predict metabolic pathways and guide lead optimization?

  • Methodological Answer :
  • In Silico Tools :

CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop.

Metabolite Identification : Combine molecular docking (e.g., AutoDock Vina) with MD simulations.

  • Case Study : Ethoxy groups are prone to O-dealkylation; methoxy groups may undergo demethylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.